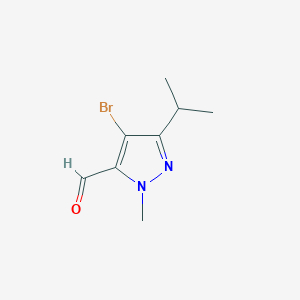![molecular formula C11H12F3N5S B10905658 5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10905658.png)
5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine: is a fascinating compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound consists of a 1,3,4-thiadiazol-2-amine scaffold. This means it has a five-membered ring containing three nitrogen atoms and two sulfur atoms. The “2-amine” part indicates the presence of an amino group (NH₂) attached to the second carbon in the ring.
-
Functional Groups
Trifluoromethyl Group (CF₃): This highly electronegative group enhances the compound’s lipophilicity and influences its chemical reactivity.
Cyclopropyl Group: The cyclopropyl ring contributes to the compound’s overall shape and rigidity.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for this compound. One common approach involves cyclization reactions starting from appropriate precursors. For instance, a key step might be the condensation of aminothiourea with a trifluoromethyl-substituted pyrazole.
Reaction Conditions:
Precursor Synthesis: The synthesis of the aminothiourea precursor involves reacting an amine with thiourea.
Cyclization: Cyclization can occur under acidic or basic conditions, leading to the formation of the 1,3,4-thiadiazol-2-amine ring.
Industrial Production:
While industrial-scale production details are proprietary, laboratories typically optimize the synthetic route for efficiency, yield, and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo redox reactions due to the presence of nitrogen and sulfur atoms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and alkylating agents (for substitution) are relevant.
Major Products: These reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for designing novel molecules.
Medicinal Chemistry: It serves as a starting point for drug development.
Biology and Medicine:
Antibacterial and Antifungal Properties: Some derivatives exhibit antibacterial and antifungal activities.
Anti-Inflammatory Effects: Research explores its potential in inflammation-related diseases.
Anticancer Investigations: Scientists study its impact on cancer cells.
Industry:
Agrochemicals: The compound’s derivatives may find applications in crop protection.
Materials Science: It could contribute to materials with specific properties.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with cellular targets, possibly affecting enzymes or receptors.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, the uniqueness of this compound lies in its trifluoromethyl-cyclopropyl substitution pattern. Researchers often compare it to related heterocyclic structures.
Properties
Molecular Formula |
C11H12F3N5S |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H12F3N5S/c12-11(13,14)8-5-7(6-1-2-6)19(18-8)4-3-9-16-17-10(15)20-9/h5-6H,1-4H2,(H2,15,17) |
InChI Key |
JVWUMRSJRUEPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC3=NN=C(S3)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


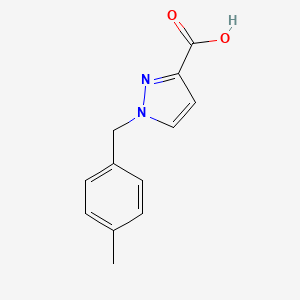
![methyl 5-chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905588.png)
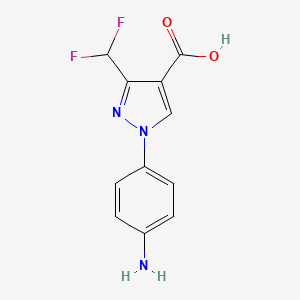
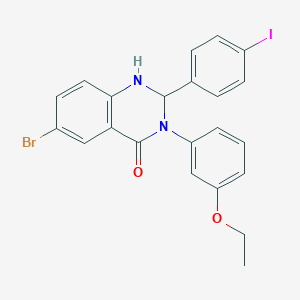
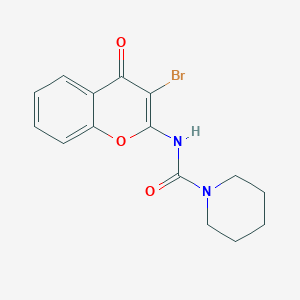
![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10905594.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10905602.png)
![1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10905605.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10905606.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10905613.png)
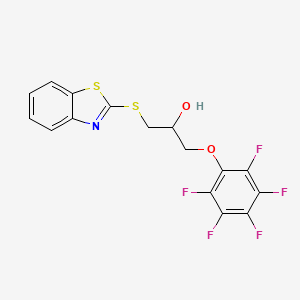
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10905629.png)
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)
